molecular formula C19H15FN4O2 B2938422 N-(4-fluorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 864855-39-0

N-(4-fluorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2938422
CAS No.: 864855-39-0
M. Wt: 350.353
InChI Key: JKSDCIJCHPIFNI-UHFFFAOYSA-N
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Description

“N-(4-fluorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” is a compound that has been mentioned in various scientific studies . It has been associated with good preclinical drug metabolism and pharmacokinetics (DMPK) properties . It has also been linked to the inhibition of tumor growth in a breast cancer xenograft model .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, a series of 1-H-pyrazole-3-carboxamide derivatives have been designed and synthesized that exhibit excellent FLT3 and CDK inhibition and antiproliferative activities .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with several functional groups. The compound contains a pyrrolo[2,3-d]pyrimidine core, which is a fused pyrimidine ring system .

Scientific Research Applications

Kinase Inhibition

The compound was identified as part of a class of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, showing potent and selective inhibition of the Met kinase superfamily. The structural modifications led to enhanced enzyme potency and kinase selectivity, demonstrating significant tumor stasis in Met-dependent carcinoma models upon oral administration, indicating its potential as a therapeutic agent in cancer treatment (Schroeder et al., 2009).

Material Science

Research in material science has leveraged similar compounds for synthesizing new polyamides with distinct thermal and mechanical properties. These materials, derived from fluorene and incorporating ether and carboxylic acid functionalities, exhibit remarkable solubility, thermal stability, and mechanical robustness, suitable for high-performance applications (Hsiao et al., 1999). Such advances underscore the compound's relevance beyond pharmacology, highlighting its utility in developing advanced polymers.

Pharmaceutical Development

In the pharmaceutical domain, compounds structurally related to N-(4-fluorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide have shown efficacy as cancer cell line inhibitors. Their synthesis and characterization underline the potential for developing novel anticancer drugs, contributing significantly to the chemotherapeutic arsenal (Liu et al., 2016).

Properties

IUPAC Name

N-(4-fluorophenyl)-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O2/c1-11-4-3-9-24-16(11)22-17-14(19(24)26)10-15(23(17)2)18(25)21-13-7-5-12(20)6-8-13/h3-10H,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSDCIJCHPIFNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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